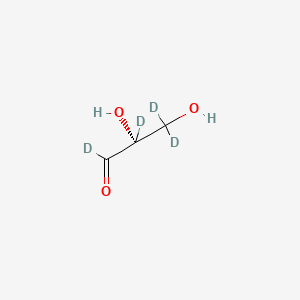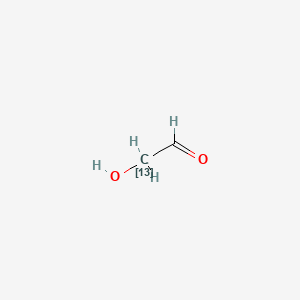
BM23AP4A2H
Descripción general
Descripción
6|A-Methyl Hydrocortisone 21-Hemisuccinate, also known as Corticosterone, 17-hydroxy-6α-methyl-, 21- (H succinate) (6CI), is a derivative of succinic acid in which one of the carboxy groups is esterified by the C-21 hydroxy group of cortisol (hydrocortisone) . It has a molecular formula of C26 H36 O8 and a molecular weight of 476.56 .
Physical and Chemical Properties Analysis
6|A-Methyl Hydrocortisone 21-Hemisuccinate is a light beige solid . It has a molecular weight of 476.56 and a molecular formula of C26 H36 O8 .Aplicaciones Científicas De Investigación
Administración de Medicamentos Terapéuticos
BM23AP4A2H se utiliza en el desarrollo de sistemas de administración de medicamentos terapéuticos. Sus propiedades facilitan la liberación controlada de fármacos, mejorando la eficacia de los tratamientos para diversas afecciones. Esta aplicación es crucial en la creación de terapias dirigidas que minimizan los efectos secundarios y mejoran los resultados de los pacientes .
Detección y Diagnóstico de Enfermedades
En el campo del diagnóstico, this compound desempeña un papel en la formulación de agentes de diagnóstico. Estos agentes se pueden utilizar en técnicas de imagen para detectar enfermedades en etapas tempranas, lo cual es vital para las afecciones en las que la intervención temprana puede alterar significativamente el pronóstico .
Biosensores
Las características únicas del compuesto lo hacen adecuado para aplicaciones de biosensores. Se puede incorporar en sensores que detectan marcadores biológicos, lo que ayuda a monitorear las condiciones de salud y el medio ambiente. Esta aplicación es particularmente importante para la detección en tiempo real de patógenos o toxinas .
Medicina Regenerativa
This compound contribuye al avance de la medicina regenerativa. Está involucrado en la creación de andamios que apoyan el crecimiento y la diferenciación de las células, lo cual es esencial para la ingeniería de tejidos y la reparación de tejidos dañados .
Tratamiento de Enfermedades
Como polímero bioactivo, this compound se utiliza en el tratamiento de enfermedades mediante la modulación de las respuestas inmunitarias o la administración de agentes terapéuticos directamente al sitio afectado. Esta aplicación es significativa para las afecciones crónicas y agudas que requieren tratamiento localizado .
Fabricación de Dispositivos Biomédicos
Las propiedades del compuesto son beneficiosas en la fabricación de dispositivos biomédicos. Estos dispositivos van desde implantes hasta tecnología portátil que puede monitorear y controlar las condiciones de salud, mejorando la calidad de vida de los pacientes .
Material de Hidrogeles y Apósitos para Heridas
En el sector biomédico, this compound se utiliza para crear hidrogeles y materiales de apósitos para el tratamiento de heridas. Estos materiales promueven la cicatrización al mantener un ambiente húmedo y administrar fármacos u otras sustancias bioactivas al sitio de la herida .
Películas y Recubrimientos de Envasado Funcionales
Los polímeros a base de this compound se emplean en la producción de películas y recubrimientos de envasado funcionales. Estos materiales prolongan la vida útil de los alimentos al brindar soluciones de envasado activas e inteligentes que responden a los cambios ambientales .
Mecanismo De Acción
Target of Action
BM23AP4A2H, also known as 6|A-Methyl Hydrocortisone 21-Hemisuccinate, is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . Upon binding to glucocorticoids, the GR undergoes a conformational change, allowing it to translocate into the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, thereby regulating the transcription of target genes .
Mode of Action
The interaction of this compound with its target, the GR, results in the modulation of gene expression . This modulation can lead to both upregulation and downregulation of genes, depending on the specific GREs involved . The changes in gene expression can affect various biological processes, including inflammation, immune response, and metabolism .
Biochemical Pathways
This compound, like other glucocorticoids, affects multiple biochemical pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-3, thereby reducing inflammation . Additionally, it can influence metabolic pathways, affecting processes such as glucose metabolism and lipid metabolism .
Pharmacokinetics
Glucocorticoids generally exhibit good oral bioavailability and are metabolized in the liver . They are also known to bind extensively to plasma proteins, particularly corticosteroid-binding globulin . The elimination of glucocorticoids typically involves urinary excretion of metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of target genes. It can suppress the immune response and reduce inflammation, making it potentially useful in the treatment of conditions such as autoimmune diseases . It can also influence metabolic processes, affecting the body’s handling of carbohydrates, proteins, and fats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations, age, and health status can influence how a person responds to this compound .
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHMYZONZIQMP-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858049 | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119657-85-1 | |
| Record name | Methylhydrocortisone-21-hydrogen hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

